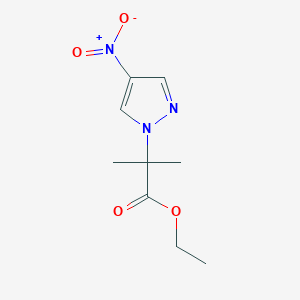

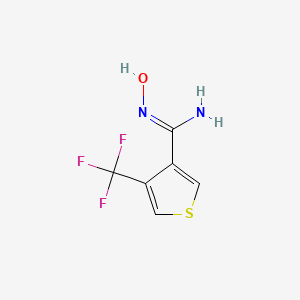

![molecular formula C21H22N2O4 B2809937 6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one CAS No. 859129-86-5](/img/structure/B2809937.png)

6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one” is a complex organic molecule. It is a derivative of chromen-2-one, which is a type of flavonoid . Flavonoids are a diverse group of plant metabolites that are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. In the crystal lattice, coumarin fragments (which are part of the chromen-2-one structure) are engaged in parallel π-π stacking . This suggests that the compound may have interesting structural properties, although specific details about the structure of this exact compound are not available in the retrieved papers.Scientific Research Applications

Anticancer and Cytotoxic Activities

Compounds containing chromen-2-one and piperazine structures have demonstrated potential in anticancer research. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles showed significant cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Antibacterial Activity

Novel piperazine linked methylene-bis-coumarins, including those with chromen-2-one structures, have been synthesized and found to exhibit potent antibacterial activity against human pathogenic strains (Nagaraj, Srinivas, Naik, & Neelofer, 2019).

Anti-inflammatory and Antimicrobial Agent

Piperazine derivatives of flavone, such as 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one, have been prepared and screened for anti-inflammatory and antimicrobial activities. These compounds showed promising results in inhibiting pro-inflammatory cytokines and demonstrated potent antibacterial and antifungal activity (Hatnapure, Keche, Rodge, Birajdar, Tale, & Kamble, 2012).

Anticonvulsant Activity

Certain 4H-pyran-4-one derivatives with piperazine structures have been synthesized and evaluated for their potential anticonvulsant properties. These compounds, including those with chromen-2-one frameworks, were tested in vivo and showed promising results in maximal electroshock and subcutaneous Metrazol induced seizure tests (Aytemir, Septioğlu, & Çalış, 2010).

Cytotoxic/Anticancer and Carbonic Anhydrase Inhibitory Effects

New phenolic Mannich bases with piperazines, including chromen-2-one derivatives, have been synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some of these compounds showed high potency and selectivity expression values, indicating their potential in cancer treatment and enzyme inhibition (Gul, Tuğrak, Gul, Mazlumoglu, Sakagami, Gulcin, & Supuran, 2019).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Similar compounds have been shown to affect a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

It’s worth noting that the pharmacokinetic properties of a drug substance can be positively modulated by the incorporation of a piperazine heterocycle .

Result of Action

Similar compounds have shown promising results in various biological activities .

Action Environment

It’s worth noting that environmental factors can significantly impact the effectiveness of similar compounds .

properties

IUPAC Name |

6-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-26-18-5-2-16(3-6-18)23-10-8-22(9-11-23)14-15-12-21(25)27-20-7-4-17(24)13-19(15)20/h2-7,12-13,24H,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOLKIIXQAADOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

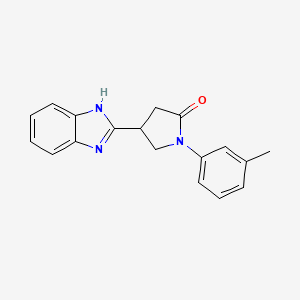

![N-phenethyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2809858.png)

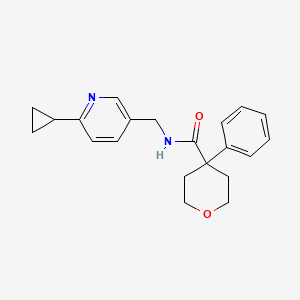

![2-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2809866.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2809867.png)

![N-[[4-(4,4-Difluoro-2-methylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2809868.png)

![7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2809870.png)

![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2809877.png)